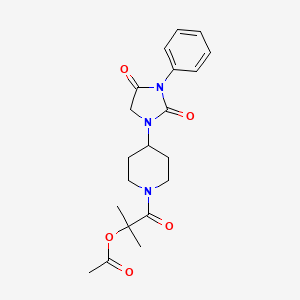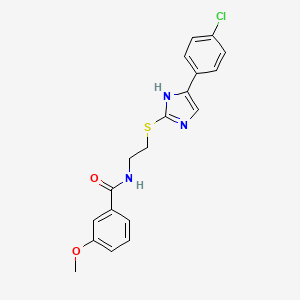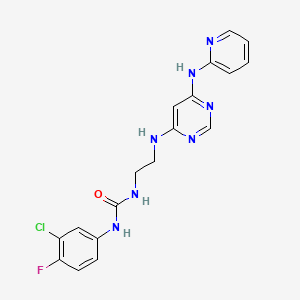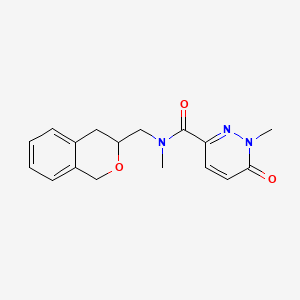
1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Potential in Developing Antiobesity Drugs
A study by Zarrinmayeh et al. (1998) focused on synthesizing a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists with the aim of developing antiobesity drugs. This research is significant as it explores the potential use of compounds like 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate in addressing obesity, a major global health issue (Zarrinmayeh et al., 1998).
2. Antioxidant and Antimicrobial Activity
Research by Harini et al. (2012) indicates the synthesis of vanillin derived piperidin-4-one oxime esters and their screening for antioxidant and antimicrobial studies. The study highlights the significance of such compounds, including variants of 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate, in potentially offering antioxidant and antimicrobial benefits (Harini et al., 2012).
3. Antifungal Agents
A study by Sangshetti and Shinde (2011) on synthesizing novel oxadiazoles as antifungal agents showcases the potential of such compounds in the realm of antifungal medication. This research is particularly relevant for the development of new antifungal treatments and the exploration of new chemical structures for this purpose (Sangshetti & Shinde, 2011).
4. Antibacterial and Antifungal Agents
Thanusu et al. (2010) conducted a study on the synthesis of bis hybrid heterocycles, which demonstrated potent biological activities against various bacterial and fungal strains. The implications of this research for the development of new antibacterial and antifungal agents are significant, particularly in the context of increasing antibiotic resistance (Thanusu et al., 2010).
5. Antitubercular Applications
Research by Thompson et al. (2016) on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives for tuberculosis highlights the potential of such compounds, related to 1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate, in antitubercular applications. This research is critical in the fight against tuberculosis, especially in the context of drug-resistant strains (Thompson et al., 2016).
Eigenschaften
IUPAC Name |
[1-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-14(24)28-20(2,3)18(26)21-11-9-15(10-12-21)22-13-17(25)23(19(22)27)16-7-5-4-6-8-16/h4-8,15H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAVZMRJDZYMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide](/img/structure/B2920003.png)


![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2920007.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920011.png)


![4-benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2920016.png)



